molecular formula C11H9FN6 B2647956 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 338793-24-1

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No.: B2647956
CAS No.: 338793-24-1
M. Wt: 244.233
InChI Key: XGHZOHXCTYZGFA-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS 338793-24-1) is a high-purity chemical compound supplied for research applications. This molecule features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a versatile heterocyclic system recognized in medicinal chemistry for its structural similarity to the purine ring, making it a valuable bio-isostere in drug discovery . The compound is of significant interest in neuroscience research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. Compounds based on the TP scaffold have demonstrated promise as brain-penetrant microtubule-stabilizing agents . Preclinical studies in transgenic mouse models of Alzheimer's disease have shown that such agents can reduce axonal dystrophy and improve pathological markers, indicating their potential as candidate treatments for Alzheimer's and related tauopathies . Furthermore, the TP core structure is known to exhibit metal-chelating properties, binding through its nitrogen atoms (N1, N3, and N4) to form complexes with various metals . This characteristic has been exploited in the design of anti-parasitic agents and continues to be explored for other therapeutic areas, including cancer chemotherapy . The specific substitution pattern of this compound, with a 4-fluorophenyl group and diamino functionality, is designed to modulate its physicochemical properties and biological activity for optimal research outcomes. Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-7-3-1-6(2-4-7)8-5-15-11-16-10(14)17-18(11)9(8)13/h1-5H,13H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHZOHXCTYZGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C(=NC(=N3)N)N=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Cancer Research Applications

The compound has been studied extensively for its potential as an anti-cancer agent. Its structural similarity to known kinase inhibitors makes it a candidate for targeting various oncogenic pathways.

  • Targeting c-Met Kinase : Research indicates that derivatives of triazolo-pyrimidines exhibit potent inhibition of c-Met kinase, which is implicated in several cancers. For instance, compounds derived from this scaffold have shown effectiveness in inhibiting tumor growth in preclinical models of non-small cell lung cancer and renal cell carcinoma .
  • BRD4 Inhibition : The compound has been identified as a potential inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression related to cancer. Studies have demonstrated that triazolo-pyrimidine derivatives can mimic acetylated lysines and effectively inhibit BRD4 activity, leading to reduced proliferation of cancer cells .

Anti-Parasitic Activity

Another significant application of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is its efficacy against parasitic infections.

  • Toxoplasma gondii : The compound has shown promise in inhibiting the growth of Toxoplasma gondii, a parasite responsible for toxoplasmosis. Experimental studies suggest that modifications to the triazolo-pyrimidine structure enhance its activity against this pathogen, potentially leading to new therapeutic options for treating infections resistant to current medications .

Development of Novel Drug Scaffolds

The unique chemical structure of this compound provides a versatile scaffold for drug development.

  • Structure-Activity Relationship Studies : Researchers are actively exploring the relationship between the chemical structure and biological activity of derivatives based on this compound. Modifications at various positions on the triazolo-pyrimidine ring have been linked to enhanced potency and selectivity against specific targets .

Table 1: Summary of Key Findings on this compound

Application AreaTargetFindingsReference
Cancer Treatmentc-Met KinasePotent inhibition leading to reduced tumor growth in preclinical models
Cancer TreatmentBRD4Effective mimicry of acetylated lysines resulting in decreased proliferation
Anti-Parasitic ActivityToxoplasma gondiiSignificant growth inhibition observed in experimental models
Drug DevelopmentNovel ScaffoldsStructure modifications enhance biological activity; ongoing SAR studies

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate inflammatory pathways by inhibiting key mediators such as nuclear factor kappa B (NF-κB) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name / ID Substituents (Positions) Biological Activity Key References
Target Compound 6-(4-Fluorophenyl), 2,7-diamine Potential anticancer/antimicrobial
5-Methyl-N7-(4-methylbenzyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (8d) 5-Methyl, N7-(4-methylbenzyl) BRD4 inhibition (anticancer)
6-(3-Fluorobenzyl)-5,7-dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine 6-(3-Fluorobenzyl), 2-methylsulfanyl Unspecified (structural analog)
7-(4-Nitrophenyl)-9-(4-fluorophenyl)-pyrazolo-triazolopyrimidine (18a) 9-(4-Fluorophenyl), 7-(4-nitrophenyl) Antitumor (MTT assay)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (8a, 8b) 2-Sulfonamide, 5/7-methoxy/methyl Herbicidal (ALS inhibition)

Key Observations :

  • Anticancer Activity : Compound 8d (BRD4 inhibitor) demonstrates the importance of N7-substitution (4-methylbenzyl) for target engagement, whereas the fluorophenyl group in the target compound may enhance metabolic stability .
  • Herbicidal Activity : Sulfonamide derivatives (e.g., 8a, 8b) exhibit herbicidal effects via acetolactate synthase (ALS) inhibition, a mechanism distinct from the diamine-functionalized target compound .
  • Antitumor Potential: Fluorophenyl-substituted analogs like 18a show strong activity against Bel-7402 and HT-1080 cell lines, suggesting the target compound’s fluorophenyl group could confer similar efficacy .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight Solubility Trends Key Functional Groups
Target Compound 166.18 (base) Moderate (diamine enhances polarity) 4-Fluorophenyl, diamines
[1,2,4]Triazolo[1,5-a]pyrimidine-2-amine hydrate (CAS 1052545-36-4) 360.39 High (morpholinyl ethyl improves solubility) Morpholinyl ethyl, fluorophenyl
6-(2-Thienyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine 150.14 Low (thiophene reduces polarity) Thienyl, diamines

Key Observations :

  • Morpholinyl ethyl substituents (e.g., CAS 1052545-36-4) significantly enhance solubility due to the hydrophilic morpholine ring .

Biological Activity

6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS No. 320416-97-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity against cancer cell lines, mechanisms of action, and antimicrobial properties.

  • Molecular Formula : C11_{11}H8_8FN5_5
  • Molecular Weight : 229.21 g/mol
  • Structural Features : The compound contains a triazolo-pyrimidine core linked to a fluorophenyl group, which contributes to its biological activity.

Cytotoxic Activity

Research has shown that derivatives of triazolo-pyrimidines exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that a structurally similar compound exhibited excellent cytotoxic activity with selectivity between cancerous and normal cells. It induced G2/M cell cycle arrest and apoptosis through mitochondrial pathways, evidenced by decreased mitochondrial membrane potential and activation of caspases .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound 3EC1090.5G2/M arrest, mitochondrial pathway
Compound 4HeLa0.06Tubulin polymerization inhibition
Compound 6A5490.06Tubulin polymerization inhibition

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation has been observed in studies involving related compounds .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase in various cancer cell lines .
  • Tubulin Polymerization Inhibition : Some derivatives demonstrate the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial potential of triazolo-pyrimidine derivatives:

  • A study evaluated several derivatives for antimicrobial activity against various pathogens. Compounds showed significant inhibition zones and low minimum inhibitory concentrations (MICs), indicating strong antimicrobial properties .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)Activity Type
Compound AStaphylococcus aureus0.25Bactericidal
Compound BEscherichia coli0.30Bactericidal

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in vitro:

  • Case Study on EC109 Cells :
    • Treatment with a related triazolo-pyrimidine caused significant apoptosis and cell cycle arrest.
    • Mechanistic studies revealed alterations in mitochondrial dynamics and upregulation of pro-apoptotic proteins such as p53 and Bax .
  • Antimicrobial Evaluation :
    • Derivatives were tested against clinical isolates showing potent activity with MIC values as low as 0.22 µg/mL against resistant strains .

Q & A

Q. Table 1: Representative Synthetic Conditions and Yields

MethodReagents/ConditionsYield (%)Reference
CyclizationEthanol, 60°C, 3–6 hours58–80
Additive-assisted routeCeric ammonium nitrate, solvent-free, 80°C70–85
CondensationPyridine, reflux, 12 hours62–67

How is the structural integrity of this compound validated, and what techniques resolve crystallographic ambiguities?

Basic Question
Structural validation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and packing arrangements. For example, reports a triclinic crystal system with P 1 space group for a related triazolopyrimidine .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.0 ppm for fluorophenyl groups) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 354.27 for C₁₅H₁₀F₄N₄O₂ derivatives) validate molecular weight .

Advanced studies use DFT/TDDFT calculations to predict electronic properties and compare with experimental data .

What biological activities are reported for this compound, and how are assays designed to evaluate efficacy?

Advanced Question

  • Anticancer activity : Derivatives inhibit microtubule polymerization (IC₅₀ = 0.5–2.0 µM in MCF-7 cells). Assays include cell viability (MTT) and tubulin polymerization inhibition .
  • Antimicrobial effects : Narrow-spectrum activity against Enterococcus faecium (MIC = 4–8 µg/mL). Macromolecular synthesis assays identify cell-wall biosynthesis as the target .
  • Herbicidal activity : Inhibits barnyardgrass growth (EC₅₀ = 50–100 µM) via acetolactate synthase disruption .

Key Contradiction : Fluorophenyl-substituted analogs show varied activity—some are potent anticancer agents but lack antimicrobial effects. Structural differences (e.g., sulfonamide vs. amine substituents) explain this divergence .

How do substituent modifications influence structure-activity relationships (SAR)?

Advanced Question
SAR studies reveal:

  • 4-Fluorophenyl group : Enhances lipophilicity and target binding via halogen interactions .
  • Diamine substitution : N7-aryl groups (e.g., 4-bromophenyl) improve anticancer potency, while alkyl chains reduce solubility .
  • Triazolo-pyrimidine core : Rigidity is critical for maintaining planar geometry and π-π stacking with biological targets .

Q. Table 2: Substituent Effects on Biological Activity

Substituent (Position)Activity TrendReference
4-Fluorophenyl (C6)↑ Anticancer, ↓ Antimicrobial
4-Bromophenyl (N7)↑ Tubulin inhibition
Trifluoromethyl (C5)↑ Metabolic stability

How are analytical methods optimized to assess purity and stability?

Basic Question

  • HPLC/LC-MS : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >250°C) .
  • Stability studies : Assess hydrolytic/oxidative degradation under physiological pH (e.g., phosphate buffer, 37°C) .

What mechanistic insights explain its mode of action in anticancer studies?

Advanced Question

  • Microtubule disruption : Binds to the colchicine site, inhibiting polymerization (confirmed by competitive assays with [³H]colchicine) .
  • Apoptosis induction : Activates caspase-3/7 and increases sub-G1 cell populations in flow cytometry .
  • Resistance profiling : Low susceptibility to P-glycoprotein efflux mechanisms due to non-planar substituents .

How do researchers resolve contradictions in reported bioactivity data?

Advanced Question
Contradictions arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HEK293) or bacterial strains .
  • Structural analogs : Minor substitutions (e.g., chloro vs. fluoro) alter binding kinetics. Computational docking models (AutoDock Vina) reconcile these differences by predicting binding affinities .

What computational tools predict its pharmacokinetic and toxicity profiles?

Advanced Question

  • ADMET prediction : Tools like SwissADME estimate logP (2.5–3.5) and CYP450 inhibition risks .
  • Toxicity assays : Ames tests and hepatocyte viability studies guide lead optimization .

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